molecular formula C16H19N3O2 B2629753 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034376-54-8

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No. B2629753
M. Wt: 285.347
InChI Key: STHHNEOXFBZPSN-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide”, also known as FECARBOX, is a compound that has gained considerable attention in scientific research due to its unique chemical structure and potential applications in various industries1. The molecular formula is C13H17NO2 and the molecular weight is 219.2841.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that compounds of this nature are typically synthesized in a laboratory setting, often involving complex organic chemistry techniques.



Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C13H17NO21. It contains a furan ring, a pyrazole ring, and a cyclohexene ring, all of which are connected by various functional groups1.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not readily available in the current literature. However, given its structure, it’s likely that it would undergo reactions typical of furans, pyrazoles, and cyclohexenes.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. However, based on its molecular weight of 219.2841, it can be inferred that it’s a relatively small molecule, which could influence its physical and chemical properties.


Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine has been explored. These compounds are derived from furan-2-ylmethylidene precursors and undergo various cyclization reactions to produce heterocyclic derivatives, which are significant in the development of novel pharmaceuticals and materials due to their diverse biological activities (El-Essawy & Rady, 2011).

Antimicrobial and Anticancer Activities

Research has highlighted the potential of pyrazole and furan-based compounds in exhibiting antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives, obtained from furan-2-yl compounds, have shown significant cytotoxicity against cancer cell lines like MCF-7, suggesting their potential as anticancer agents. Furthermore, these compounds also possess antimicrobial properties against various bacteria and fungi, indicating their dual-functionality in therapeutic applications (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antimicrobial Activity Evaluation

A series of N-substituted 5-(furan-2-yl)-phenyl pyrazolines have been synthesized and evaluated for their in vitro antibacterial activity. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, showcasing their potential as novel antibacterial agents. The study indicates that certain derivatives exhibit promising antibacterial activities, comparable to or even exceeding those of established antibiotics like Gentamicin and Tetracycline (Rani, Yusuf, & Khan, 2015).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the current resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing it.


Future Directions

The future directions of research involving this compound are not specified in the available resources. Given its unique structure and potential applications in various industries1, it’s likely that further research will continue to explore its properties and potential uses.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or consult with a chemistry professional.


properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(13-4-2-1-3-5-13)17-7-8-19-11-15(10-18-19)14-6-9-21-12-14/h1-2,6,9-13H,3-5,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHHNEOXFBZPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

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